REACTION_SMILES
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[CH3:16][I:17].[Cl:3][c:4]1[cH:5][cH:6][c:7]2[c:8]([c:9](=[O:14])[o:10][c:11](=[O:13])[nH:12]2)[cH:15]1.[H-:2].[Na+:1].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[Cl:3][c:4]1[cH:5][cH:6][c:7]2[c:8]([c:9](=[O:14])[o:10][c:11](=[O:13])[n:12]2[CH3:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(Cl)cc2c(=O)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cn1c(=O)oc(=O)c2cc(Cl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |